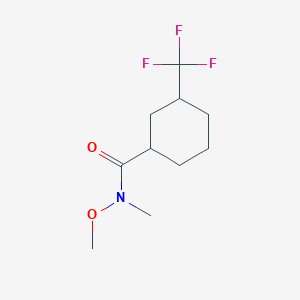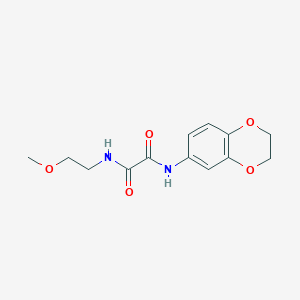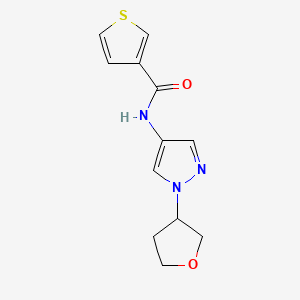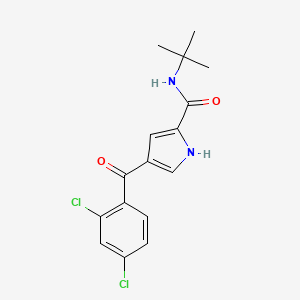
(E)-2-cyano-N-(1,3-thiazol-2-yl)-3-(2,4,5-trimethylphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-cyano-N-(1,3-thiazol-2-yl)-3-(2,4,5-trimethylphenyl)prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AZD5363 and belongs to the class of protein kinase inhibitors.
科学的研究の応用
(E)-2-cyano-N-(1,3-thiazol-2-yl)-3-(2,4,5-trimethylphenyl)prop-2-enamide has been extensively studied for its potential applications in cancer treatment, diabetes, and neurological disorders. In cancer treatment, this compound has been shown to inhibit the activity of AKT, a protein kinase that is overexpressed in many cancers. This inhibition leads to the suppression of tumor growth and proliferation. In diabetes, this compound has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells. In neurological disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation.
作用機序
The mechanism of action of (E)-2-cyano-N-(1,3-thiazol-2-yl)-3-(2,4,5-trimethylphenyl)prop-2-enamide involves the inhibition of AKT, a protein kinase that plays a crucial role in cell survival, proliferation, and metabolism. AKT is overexpressed in many cancers and contributes to tumor growth and proliferation. Inhibition of AKT by this compound leads to the suppression of tumor growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound inhibits the activity of AKT, leading to the suppression of tumor growth and proliferation. In skeletal muscle cells, this compound improves insulin sensitivity and glucose uptake, leading to improved glucose metabolism. In neurological disorders, this compound improves cognitive function and reduces neuroinflammation.
実験室実験の利点と制限
(E)-2-cyano-N-(1,3-thiazol-2-yl)-3-(2,4,5-trimethylphenyl)prop-2-enamide has several advantages for lab experiments. This compound is highly selective for AKT and does not inhibit other protein kinases. This selectivity reduces the risk of off-target effects and improves the accuracy of the results. However, this compound has some limitations as well. The low yield of the synthesis method makes it difficult to obtain large quantities of the compound. Additionally, the compound has poor solubility in water, which can limit its use in some experiments.
将来の方向性
There are several future directions for the research on (E)-2-cyano-N-(1,3-thiazol-2-yl)-3-(2,4,5-trimethylphenyl)prop-2-enamide. One possible direction is to investigate the potential of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to explore the use of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to optimize the synthesis method and improve the yield of the compound.
合成法
The synthesis of (E)-2-cyano-N-(1,3-thiazol-2-yl)-3-(2,4,5-trimethylphenyl)prop-2-enamide involves the reaction of 2-aminothiazole with 2,4,5-trimethylbenzaldehyde in the presence of acetic anhydride to obtain the intermediate product. The intermediate product is then reacted with acrylonitrile in the presence of potassium carbonate to obtain the final product. The yield of the final product is around 50%.
特性
IUPAC Name |
(E)-2-cyano-N-(1,3-thiazol-2-yl)-3-(2,4,5-trimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-10-6-12(3)13(7-11(10)2)8-14(9-17)15(20)19-16-18-4-5-21-16/h4-8H,1-3H3,(H,18,19,20)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBUCVCPQYDRLK-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C=C(C#N)C(=O)NC2=NC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1C)/C=C(\C#N)/C(=O)NC2=NC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2-(thiophen-2-yl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2624971.png)

![2-(4-Anilino-2-oxobutyl)sulfanyl-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2624974.png)
![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2624977.png)

![[1,4'-Bipiperidine]-4-carbonitrile](/img/structure/B2624980.png)


![(E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2624987.png)

![2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2624989.png)

![N-(3-chloro-2-methylphenyl)-2-(4-(4-ethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2624992.png)
